Iron dodecacarbonyl Iron dodecacarbonyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16194487
InChI: InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2
SMILES:
Molecular Formula: C12H2Fe3O12
Molecular Weight: 505.67 g/mol

Iron dodecacarbonyl

CAS No.:

Cat. No.: VC16194487

Molecular Formula: C12H2Fe3O12

Molecular Weight: 505.67 g/mol

* For research use only. Not for human or veterinary use.

Iron dodecacarbonyl -

Specification

Molecular Formula C12H2Fe3O12
Molecular Weight 505.67 g/mol
IUPAC Name carbon monoxide;iron;iron(2+);methanone
Standard InChI InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2
Standard InChI Key QKQDOULBEQSQOZ-UHFFFAOYSA-N
Canonical SMILES [CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2]

Introduction

Fundamental Characteristics and Historical Context

Iron dodecacarbonyl belongs to the family of metal carbonyl clusters, distinguished by its formula Fe₃(CO)₁₂ and oxidation state of zero for all iron atoms . Discovered during investigations into iron carbonyl chemistry, its initial misidentification as "Fe(CO)₄" was corrected through X-ray crystallography and Mössbauer spectroscopy, which revealed a triangular iron core with 12 carbonyl ligands . The compound’s intense green color and air-sensitive nature necessitated specialized handling protocols, influencing its early experimental applications .

Physical and Chemical Properties

The physical properties of Fe₃(CO)₁₂ include a melting point of 140°C (with decomposition), a density of 2,000 kg/m³, and solubility in nonpolar organic solvents . Its chemical behavior is marked by thermal instability; hot solutions decompose to form pyrophoric iron mirrors, while solid-state degradation in air produces carbon monoxide and iron oxides . The following table summarizes key physical data:

PropertyValue
Molecular FormulaFe₃(CO)₁₂
Molecular Weight503.656 g/mol
Melting Point140°C (decomposition)
Density2,000 kg/m³
SolubilityNonpolar organic solvents
ColorDark green to green-black

Elemental analysis reveals a composition of 33.26% iron, 28.62% carbon, and 38.12% oxygen .

Synthesis and Production Methodologies

Classical Synthetic Routes

The primary synthesis of Fe₃(CO)₁₂ involves the base-assisted degradation of iron pentacarbonyl (Fe(CO)₅). A representative reaction sequence is:

  • Reaction with Triethylamine and Water:
    3 Fe(CO)₅ + (C₂H₅)₃N + H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 3 CO + CO₂ .

  • Oxidation with Hydrochloric Acid:
    [(C₂H₅)₃NH][HFe₃(CO)₁₁] + HCl + CO → Fe₃(CO)₁₂ + H₂ + [(C₂H₅)₃NH]Cl .

Walter Hieber’s pioneering work utilized manganese dioxide to oxidize H₂Fe(CO)₄, though this method has been largely supplanted by the above protocol .

Thermolysis and Byproduct Management

Thermal decomposition of Fe(CO)₅ at elevated temperatures yields Fe₃(CO)₁₂ alongside carbon monoxide:
3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO .
This pathway requires careful temperature control to avoid over-decomposition into metallic iron.

Structural Elucidation and Molecular Geometry

Crystallographic Insights

Fe₃(CO)₁₂ adopts a C₂v-symmetric structure with an equilateral triangular Fe₃ core . Ten carbonyl ligands occupy terminal positions, while two bridge adjacent iron atoms. This contrasts with ruthenium and osmium analogs (Ru₃(CO)₁₂ and Os₃(CO)₁₂), which exhibit D₃h symmetry with exclusively terminal CO ligands .

Key Structural Parameters

  • Fe–Fe Bond Length: 254.0 pm (bridged edges) .

  • Fe–C (Terminal): 180–185 pm.

  • Fe–C (Bridging): 195–200 pm .

Mössbauer spectroscopy corroborates this geometry, revealing two distinct quadrupole splitting patterns (1.13 and 0.13 mm/s) corresponding to inequivalent iron sites .

Industrial Applications and Market Dynamics

Thin-Film Deposition

Fe₃(CO)₁₂ serves as a volatile precursor in chemical vapor deposition (CVD) for iron-containing thin films, critical in magnetic storage devices and semiconductor manufacturing .

Catalysis

The compound’s labile CO ligands facilitate catalytic cycles in carbonylation and hydroformylation reactions, though its sensitivity limits large-scale use .

Market Projections

The global iron dodecacarbonyl market is projected to grow at a 6% CAGR through 2025, driven by demand from electronics and nanomaterials sectors . Regional dominance is expected in North America and Europe, with Asia-Pacific emerging as a high-growth region .

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) studies have refined bonding descriptions, highlighting electron delocalization across the Fe₃ core and bridging CO ligands .

Emerging Applications

Ongoing research explores Fe₃(CO)₁₂ in quantum dot synthesis and as a template for iron-nanoparticle assemblies, leveraging its precise stoichiometry and thermal decomposition profile .

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